REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH:12]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[O:13].C(O)(=O)C.C([BH3-])#N>CO.ClCCl>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([CH2:12][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)=[CH:15][CH:16]=1)#[N:19].[CH:12]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)=[O:13]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0.177 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0.379 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
cyanoborohydride
|
Quantity
|
1.151 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was slowly stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(CNC2=CC=C(C(=O)OC)C=C2)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |